molecular formula C15H13F3 B1314281 1,1,1-Trifluoro-2,2-diphenylpropane CAS No. 112754-65-1

1,1,1-Trifluoro-2,2-diphenylpropane

Cat. No. B1314281
M. Wt: 250.26 g/mol
InChI Key: BZLSCVAPEFKLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2,2-diphenylpropane (TFDPP) is a colorless, crystalline solid that belongs to the class of fluorinated aromatic hydrocarbons. It contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2,2-diphenylpropane consists of 13 Hydrogen atoms, 15 Carbon atoms, and 3 Fluorine atoms, making a total of 31 atoms . It contains 32 bonds in total, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .

Scientific Research Applications

Chemoselective Fluorination

The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including transformations related to diphenylpropane derivatives, showcases the utility in synthesizing fluorinated organic compounds. These reactions are practical for aqueous media and demonstrate significant synthetic utility through gram-scale reactions and further transformations, emphasizing their importance in organic synthesis and material science applications (Tang et al., 2019).

Electron Affinity and Molecular Doping

Research into the high electron affinity molecular dopant F6‐TCNNQ for hole‐transport materials points towards the application of fluorinated compounds in organic electronics. This study showcases the influence of electron affinity on the effectiveness of p-doping in materials, underlining the role of such compounds in enhancing electronic device performance (Zhang & Kahn, 2018).

Microwave-Assisted Fluorofunctionalization

The microwave-assisted fluorofunctionalization of phenyl substituted alkenes using selectfluor demonstrates a rapid and efficient method for adding fluorine-containing groups to alkenes. This method's regioselectivity and high yields emphasize its potential in synthesizing fluorinated analogs of pharmaceuticals and agrochemicals, thus contributing significantly to medicinal chemistry and agriculture (Kumar et al., 2013).

Synthesis of Fluorinated Ethanes and Cyclopropanes

The one-pot synthesis of 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes from arenes and fluorinated hemiacetals demonstrates a clean, convenient, and solvent-free method. This synthesis is indicative of the compound's versatility in organic chemistry, particularly in the context of creating fluorinated analogs of DDT for potential applications in material science and organic synthesis (Prakash et al., 2011).

Catalysis and Chiral Synthesis

The preparation of chiral perfluoroalkyl- and tris(perfluoroalkyl)silyl-derivatized analogs of MOP ligands from optically active binaphthyl and their use in palladium-catalyzed asymmetric substitution underscores the role of fluorinated compounds in catalysis and asymmetric synthesis. This application is particularly relevant in developing pharmaceuticals and fine chemicals, where chiral molecules play a critical role (Maillard et al., 2002).

properties

IUPAC Name

(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLSCVAPEFKLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546988
Record name 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2,2-diphenylpropane

CAS RN

112754-65-1
Record name 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.